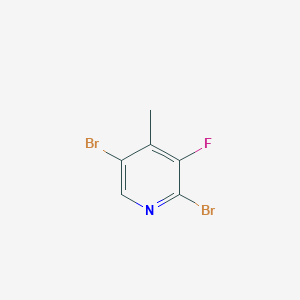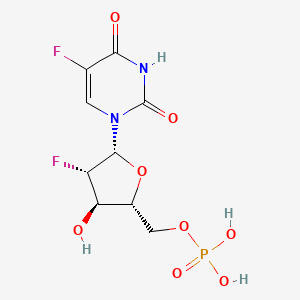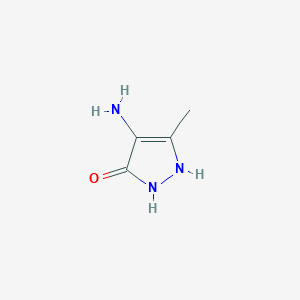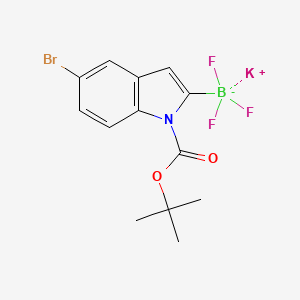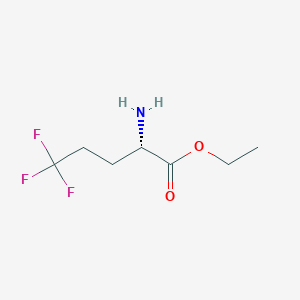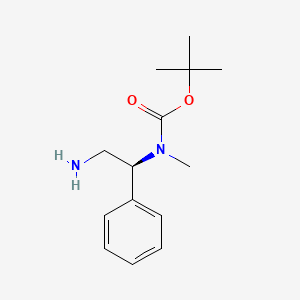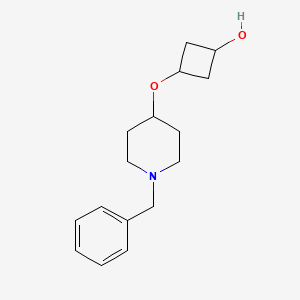
3-Amino-2-phenyl-4(1H)-quinolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-phenyl-4(1H)-quinolone is a heterocyclic compound that features a quinolone core structure with an amino group at the 3-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-4(1H)-quinolone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with benzyl alcohol under oxidative conditions. The reaction is carried out in the presence of a base such as t-BuONa and oxygen as the oxidant, yielding the desired quinolone derivative . Another method involves the use of microwave-assisted synthesis, where substituted anthranilic acid and acetic anhydride are heated under microwave irradiation to produce the quinolone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced reaction times.
化学反応の分析
Types of Reactions
3-Amino-2-phenyl-4(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which are of interest due to their potential pharmacological activities .
科学的研究の応用
3-Amino-2-phenyl-4(1H)-quinolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to DNA binding and enzyme inhibition.
Industry: The compound is used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Amino-2-phenyl-4(1H)-quinolone involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, potentially disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Similar in structure but with a methyl group instead of a phenyl group.
2-Phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-Amino-2-phenyl-4(3H)-quinazolinone: Similar structure but with a different core ring system
Uniqueness
3-Amino-2-phenyl-4(1H)-quinolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
3-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,16H2,(H,17,18) |
InChIキー |
JPQIVZRKZOMRCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


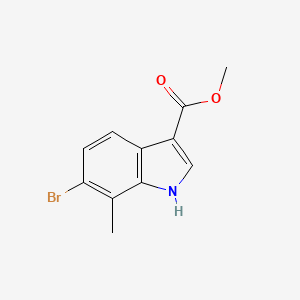
![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
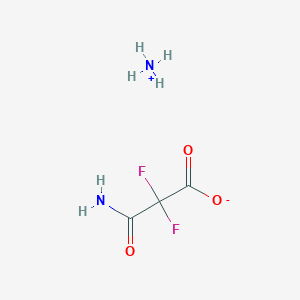
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
